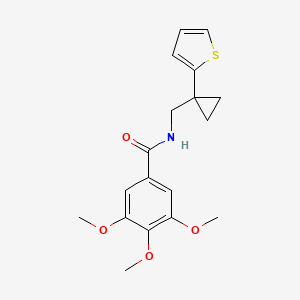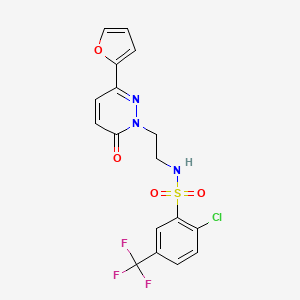
2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups, including a chloro group, a trifluoromethyl group, a furan ring, and a pyridazine ring. These groups could potentially contribute to the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the chloro and trifluoromethyl groups. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of the compound, including the arrangement of the atoms and the types of bonds between them, would play a significant role in its properties and reactivity. The presence of the furan and pyridazine rings could potentially make the compound aromatic, which would affect its stability and reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the chloro group could potentially be replaced by other groups in a substitution reaction, and the trifluoromethyl group could potentially participate in radical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the furan and pyridazine rings could potentially increase the compound’s stability and decrease its solubility in water.Applications De Recherche Scientifique
Biological Potential and Enzyme Inhibition
- Enzyme Inhibition and Antioxidant Activity : Sulfonamide Schiff bases of anthranilic acid were synthesized and characterized, showing significant enzyme inhibition against AChE and BChE enzymes and notable antioxidant potential. These results suggest potential therapeutic applications in managing conditions related to oxidative stress and enzyme-related disorders (Kausar et al., 2019).
Anticancer and Antimicrobial Activities
Anticancer Activity : Novel pyridazinone derivatives bearing benzenesulfonamide moiety were synthesized and showed remarkable anticancer activity against various human cancer cell lines, indicating their potential as leads for developing new anticancer agents (Rathish et al., 2012).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds were synthesized and evaluated for their antimicrobial activity, revealing effectiveness against various bacterial and fungal strains. This suggests their application in developing new antimicrobial agents (Sarvaiya et al., 2019).
Crystal Structure and Molecular Interaction Studies
- Crystal Structure Analysis : Studies on isomorphous benzenesulfonamide crystal structures were conducted, emphasizing the significance of intermolecular C-H...O, C-H...π, and C-H...Cl interactions. This research provides insights into the structural basis of compound stability and interaction patterns, which are crucial for designing drugs with optimized efficacy and reduced side effects (Bats et al., 2001).
Safety And Hazards
The safety and hazards associated with the compound would depend on its properties and intended use. For example, if the compound is intended to be used as a drug, it would need to be tested for toxicity and side effects.
Orientations Futures
Future research on the compound could involve studying its properties and reactivity in more detail, developing methods for its synthesis, and exploring its potential uses.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound may vary. For more specific information, it would be necessary to consult scientific literature or conduct experimental studies.
Propriétés
IUPAC Name |
2-chloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N3O4S/c18-12-4-3-11(17(19,20)21)10-15(12)29(26,27)22-7-8-24-16(25)6-5-13(23-24)14-2-1-9-28-14/h1-6,9-10,22H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIZDXAHGFBPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2834578.png)
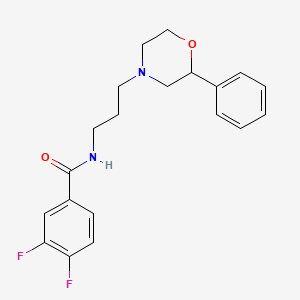
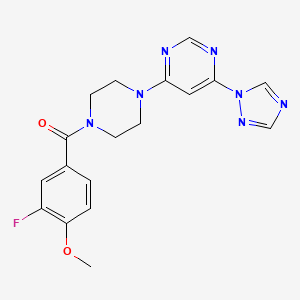
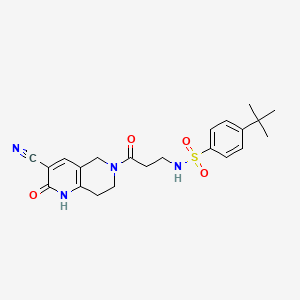
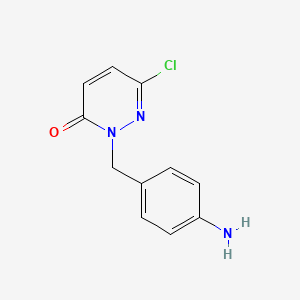
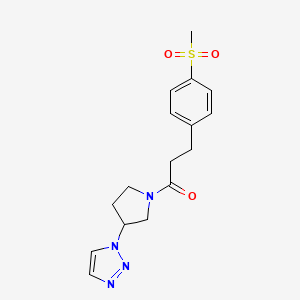
![Methyl 3-({[6-(2-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2834584.png)
![N-benzyl-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2834585.png)
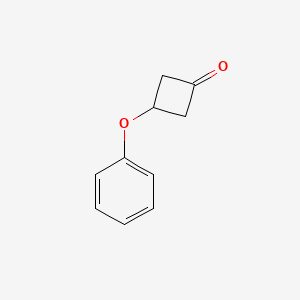
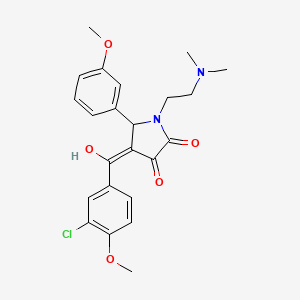
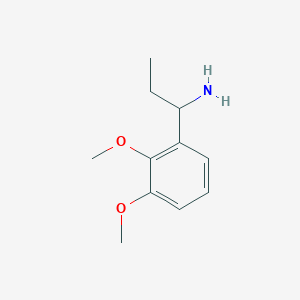
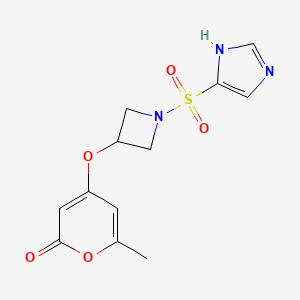
![methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2834598.png)
